molecular formula C18H16N2O4S2 B2739689 methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-96-8

methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2739689
CAS RN: 865199-96-8
M. Wt: 388.46
InChI Key: CIVBDYPVQUDVCD-DVBGKGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

One significant area of application involves the design and synthesis of iminothiazolidin-4-one acetate derivatives as potential aldose reductase inhibitors. These inhibitors show promise for treating diabetic complications by targeting aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in the pathogenesis of diabetic complications. For instance, compounds with methoxyphenyl and dichlorophenyl groups demonstrated high ALR2 inhibitory potency, indicating their potential as novel drug candidates for managing diabetic complications (Sher Ali et al., 2012).

Green Synthesis Approaches

Research also focuses on green chemistry approaches for synthesizing functionalized thiazol-imines. A study highlighted the efficient synthesis of a similar compound through a three-component tandem reaction in ionic liquid media. This method stands out for its simplicity, environmental friendliness, and the avoidance of harsh conditions or toxic solvents (A. Shahvelayati et al., 2017).

Antimicrobial Activity

Moreover, novel compounds derived from the base chemical structure have been explored for their antimicrobial properties. Studies have synthesized various derivatives and tested them for antibacterial and antifungal activities, showing moderate to significant efficacy against a range of microorganisms. This suggests the potential of these compounds in developing new antimicrobial agents (H. M. Vinusha et al., 2015).

Catalytic Applications

Another research domain includes the development of molybdenum(VI) complexes with thiazole-hydrazone ligands for catalytic applications. These complexes have been evaluated as catalysts for olefin epoxidation, presenting an efficient and reusable catalyst system for oxidation reactions. Such applications are crucial in organic synthesis and industrial processes, showcasing the versatility of these compounds (M. Ghorbanloo et al., 2016).

properties

IUPAC Name

methyl 2-[6-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-23-12-5-7-14-15(10-12)26-18(20(14)11-17(22)24-2)19-16(21)8-6-13-4-3-9-25-13/h3-10H,11H2,1-2H3/b8-6+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVBDYPVQUDVCD-HBDKRJASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CS3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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